molecular formula C10H19IO3Si B14354202 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate CAS No. 95677-98-8

3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate

Cat. No.: B14354202
CAS No.: 95677-98-8
M. Wt: 342.25 g/mol
InChI Key: LLIANLKIRQPJTD-UHFFFAOYSA-N
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Description

3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C10H19IO3Si It is a derivative of propyl 2-methylprop-2-enoate, where the hydroxyl group is replaced by a trimethylsilyl group and an iodine atom is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate.

    Iodination: The hydroxyl group in the starting material is replaced by an iodine atom using an iodinating agent such as iodine (I2) in the presence of a base like pyridine.

    Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as halides, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium iodide (KI) in acetone are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include various substituted propyl 2-methylprop-2-enoates.

    Oxidation: Products include oxides or other oxygen-containing derivatives.

    Reduction: Products include the corresponding hydrocarbon derivatives.

Scientific Research Applications

3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyl group provides steric protection, while the iodine atom acts as a leaving group in substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: Similar in structure but with different functional groups.

    3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate: Similar backbone but different substituents.

Uniqueness

3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate is unique due to the presence of both the trimethylsilyl and iodine groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and various applications in scientific research.

Properties

CAS No.

95677-98-8

Molecular Formula

C10H19IO3Si

Molecular Weight

342.25 g/mol

IUPAC Name

(3-iodo-2-trimethylsilyloxypropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H19IO3Si/c1-8(2)10(12)13-7-9(6-11)14-15(3,4)5/h9H,1,6-7H2,2-5H3

InChI Key

LLIANLKIRQPJTD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(CI)O[Si](C)(C)C

Origin of Product

United States

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